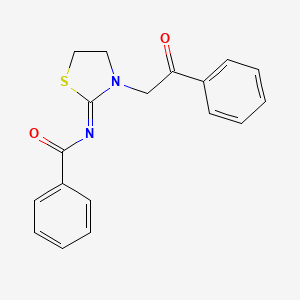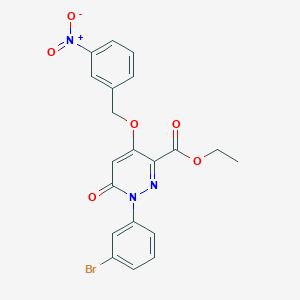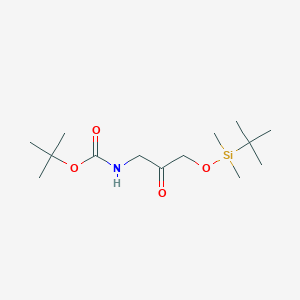
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate
概要
説明
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is a compound that features a tert-butyl carbamate group and a tert-butyldimethylsilyl-protected hydroxy group. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyldimethylsilyl chloride with a hydroxy compound in the presence of a base such as imidazole, followed by the reaction with tert-butyl chloroformate to introduce the carbamate group .
Industrial Production Methods
In industrial settings, the production of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate may involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the tert-butyldimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives.
科学的研究の応用
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals where the protection of functional groups is crucial during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate involves the protection of hydroxy groups through the formation of a stable silyl ether. This protection prevents the hydroxy group from participating in unwanted reactions during synthetic processes. The tert-butyl carbamate group provides additional stability and can be removed under specific conditions to reveal the free amine group .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxy groups.
tert-Butyl carbamate: Used for the protection of amine groups.
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxy groups.
Uniqueness
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is unique in that it combines both a silyl-protected hydroxy group and a carbamate-protected amine group in a single molecule. This dual protection allows for greater versatility in multi-step synthetic processes, making it a valuable tool in organic synthesis .
特性
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWVDDNSMMEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dichloro-N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669319.png)

![6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2669322.png)
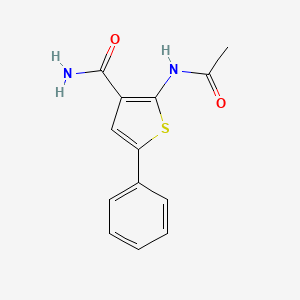
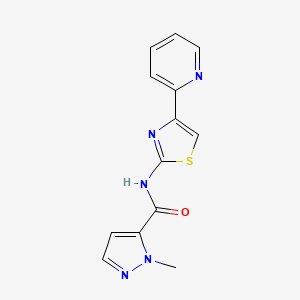

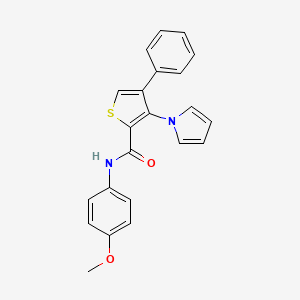
![7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2669331.png)
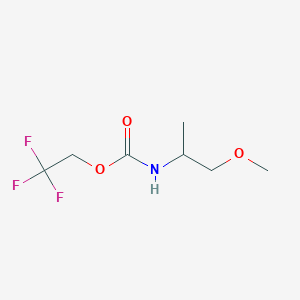

![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)
![5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2669338.png)
